molecular formula C12H24O3 B3061265 5-Hydroxydodecanoic acid CAS No. 7779-95-5

5-Hydroxydodecanoic acid

Cat. No.: B3061265
CAS No.: 7779-95-5
M. Wt: 216.32 g/mol
InChI Key: LXNOENXQFNYMGT-UHFFFAOYSA-N
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Description

5-Hydroxydodecanoic acid is a medium-chain hydroxy fatty acid with the chemical formula C12H24O3. It is characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of a dodecanoic acid chain. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxydodecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions to oxidize the hydroxyl group.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used to reduce the carboxylic acid group.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst to substitute the hydroxyl group.

Major Products:

    Oxidation: 5-Ketododecanoic acid or 5-Carboxydodecanoic acid.

    Reduction: 5-Hydroxydodecanol.

    Substitution: 5-Halododecanoic acid or 5-Aminododecanoic acid.

Comparison with Similar Compounds

    5-Hydroxydecanoic acid: A shorter-chain analog with similar hydroxylation at the fifth carbon.

    10-Hydroxydecanoic acid: Another medium-chain hydroxy fatty acid with hydroxylation at the tenth carbon.

    12-Hydroxydodecanoic acid: A similar compound with hydroxylation at the twelfth carbon.

Uniqueness: 5-Hydroxydodecanoic acid is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. Its medium-chain length and hydroxyl group position make it particularly suitable for applications requiring specific hydrophilic-lipophilic balance and reactivity .

Properties

IUPAC Name

5-hydroxydodecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-2-3-4-5-6-8-11(13)9-7-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNOENXQFNYMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001019117
Record name 5-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7779-95-5
Record name 5-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7779-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001019117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name xi-5-Hydroxydodecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040169
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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